Avycaz is classified under the category of beta-lactam antibiotics due to its cephalosporin component. The drug's formulation allows it to effectively target infections caused by bacteria that produce extended-spectrum beta-lactamases (ESBLs) and carbapenemases, which typically render many antibiotics ineffective . The combination of ceftazidime with avibactam enhances the efficacy of the treatment against resistant bacterial strains, making it a critical option in modern antibiotic therapy.
The synthesis of avibactam involves multiple complex steps. A notable method utilizes 5-hydroxy-2-pyridine ethyl formate as the starting material, undergoing a series of reactions including reduction hydrogenation, electrophilic addition, nucleophilic substitution, and cation exchange to yield avibactam sodium. This process comprises approximately 11 steps and emphasizes high yield and environmental friendliness .
Another synthesis pathway employs N-Boc-L-pyroglutamic acid ethyl ester as an initial compound, involving 13 steps that include ring opening, cyclization, reduction, and debenzylation. Although this method shows promise for industrial application due to its higher yield compared to others, it still faces challenges related to operational complexity and raw material costs .
The molecular structure of avibactam is characterized by the formula , with a molecular weight of approximately 265.24 g/mol. Its structure can be described as trans-7-oxo-6-(sulfoxy)-1,6-diazabicyclo[3.2.1]octan-2-carboxamide. Ceftazidime has a more complex structure with the formula and a molecular weight of 546.58 g/mol . Both components exhibit unique structural features that contribute to their pharmacological properties.
Compound | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|
Avibactam | 265.24 | |
Ceftazidime | 546.58 |
Avycaz functions through a synergistic mechanism where avibactam inhibits beta-lactamases produced by bacteria that would otherwise degrade ceftazidime. This inhibition allows ceftazidime to maintain its antibacterial activity against resistant strains . The chemical reactions involved in its synthesis are intricate and require precise conditions to ensure high yields while minimizing toxic by-products.
The mechanism of action for Avycaz relies on two primary processes:
This dual action allows Avycaz to effectively treat infections caused by resistant microorganisms.
Avycaz is presented as a powdered solid that is white to almost white in color. Its physical properties include:
Property | Description |
---|---|
Appearance | White to almost white powder |
Solubility | Freely soluble in water |
Stability | Stable under normal conditions |
Avycaz is utilized primarily in clinical settings for treating serious infections caused by multidrug-resistant bacteria. Its applications include:
This compound represents a significant advancement in antibiotic therapy, particularly for patients with limited treatment options due to resistance issues.
CAS No.: 1260141-27-2
CAS No.: 16409-92-0
CAS No.:
CAS No.:
CAS No.: 1730-43-4